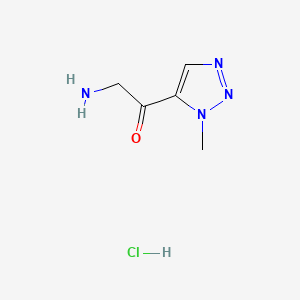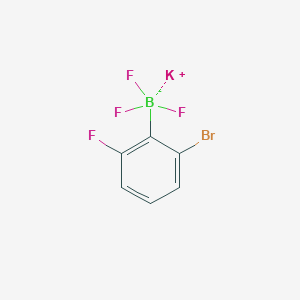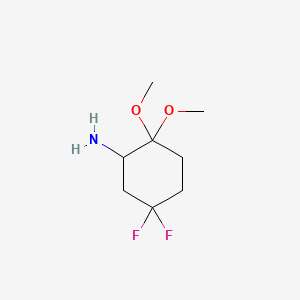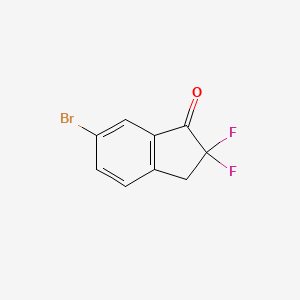
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and hydrogen bonding ability . The 1,2,3-triazole core is a privileged structure motif in medicinal chemistry and has found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Méthodes De Préparation
The synthesis of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for the synthesis of 1,2,3-triazoles. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent .
Analyse Des Réactions Chimiques
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .
Applications De Recherche Scientifique
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in bioconjugation and fluorescent imaging experiments . In industry, it is used in the production of polymers, dyes, and other materials .
Mécanisme D'action
The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can mimic the structure of amide bonds, allowing it to interact with various enzymes and receptors in the body . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as 1H-1,2,3-triazole and 1H-1,2,4-triazole . These compounds share the triazole core but differ in their substitution patterns and chemical properties. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H9ClN4O |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
2-amino-1-(3-methyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-4(3-7-8-9)5(10)2-6;/h3H,2,6H2,1H3;1H |
Clé InChI |
KPVZWNQBBSLMAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)


![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)



![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)



